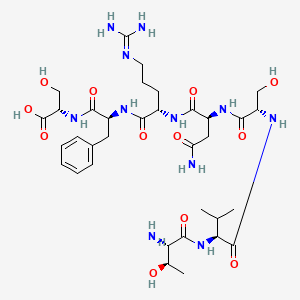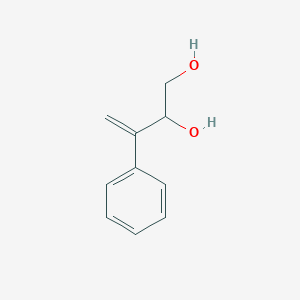
3-Butene-1,2-diol, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butene-1,2-diol, 3-phenyl- is an organic compound with the molecular formula C10H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it features a phenyl group (a benzene ring) attached to the third carbon of the butene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Butene-1,2-diol, 3-phenyl- can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the hydroxylation of 3-phenyl-1-butene using osmium tetroxide (OsO4) as a catalyst can yield 3-Butene-1,2-diol, 3-phenyl- under mild conditions . Another method involves the deoxydehydration (DODH) of erythritol, a biobased precursor, in a continuous flow process .
Industrial Production Methods
Industrial production of 3-Butene-1,2-diol, 3-phenyl- typically involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The continuous flow process mentioned earlier is particularly advantageous for industrial applications due to its scalability and robustness .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butene-1,2-diol, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields saturated diols.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Butene-1,2-diol, 3-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a building block for the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Butene-1,2-diol, 3-phenyl- involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1,2-propanediol: Similar structure but with a different carbon chain length.
3-Phenyl-1,2-ethanediol: Another diol with a shorter carbon chain.
3-Phenyl-1-butanol: Contains a hydroxyl group but lacks the second hydroxyl group present in 3-Butene-1,2-diol, 3-phenyl-.
Uniqueness
3-Butene-1,2-diol, 3-phenyl- is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
188481-67-6 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,10-12H,1,7H2 |
Clé InChI |
VYQFJGZTBGKQAV-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
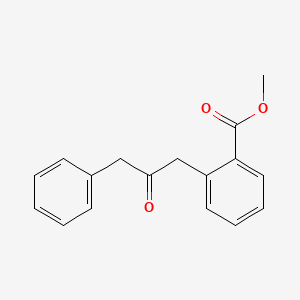
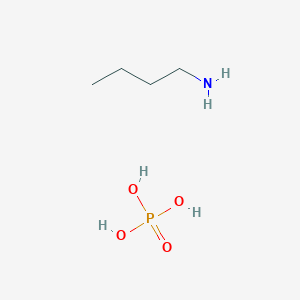

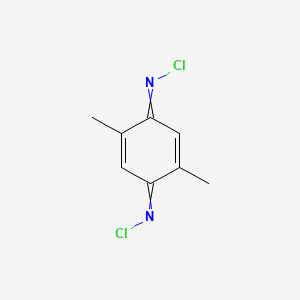
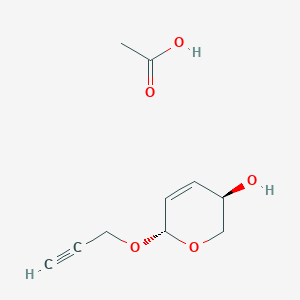

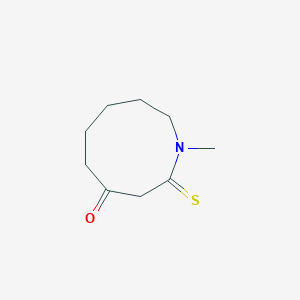
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
